3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a butylphenyl group attached to an amino group, which is further connected to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-butylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-butylaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to achieve higher yields. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions where one of the substituents on the triazine ring is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols); reactions are conducted in organic solvents with appropriate catalysts or under basic/acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazine ring, while reduction can produce reduced triazine compounds. Substitution reactions result in the formation of new triazine derivatives with different substituents.
Scientific Research Applications
3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its structure allows for interactions with various biological targets, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors involved in disease processes. It may also be explored as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interactions involved.
Comparison with Similar Compounds
Similar Compounds
3-((4-methylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of a butyl group on the phenyl ring.
3-((4-ethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure with an ethyl group instead of a butyl group on the phenyl ring.
3-((4-propylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure with a propyl group instead of a butyl group on the phenyl ring.
Uniqueness
The uniqueness of 3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity, affecting its solubility and interactions with biological membranes. This unique substitution pattern can also impact the compound’s binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(4-butylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14-16-13(19)10(2)17-18-14/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEAHFYORVIVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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